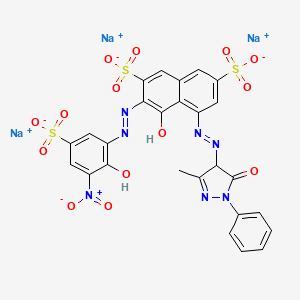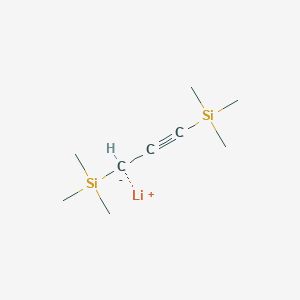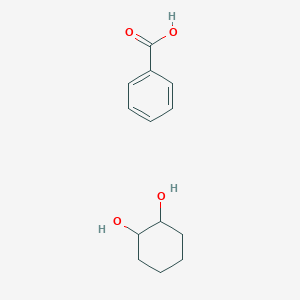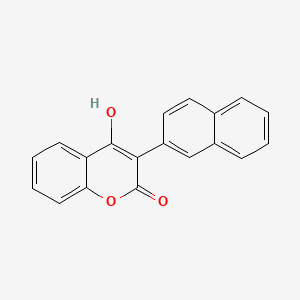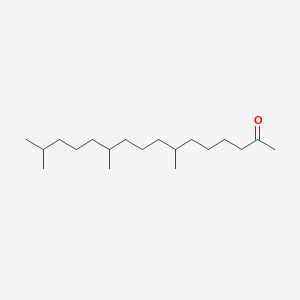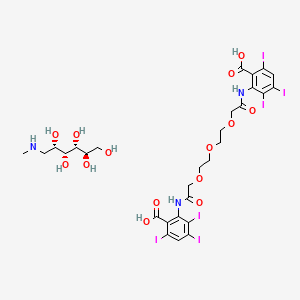
Iotroxate methylglucmine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is particularly effective in imaging the hepatic and biliary ducts and gallbladder . This compound is a derivative of iotroxic acid and is known for its high iodine content, which enhances its radiopacity, making it an excellent agent for X-ray imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iotroxate methylglucmine salt involves the reaction of iotroxic acid with methylglucamine. The process typically includes the following steps:
Iodination: Iotroxic acid is synthesized through the iodination of a suitable aromatic precursor.
Amidation: The iodinated compound undergoes amidation to introduce the necessary functional groups.
Neutralization: The resulting acidic compound is neutralized with methylglucamine to form the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Iotroxate methylglucmine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out to modify the iodine atoms in the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Applications De Recherche Scientifique
Iotroxate methylglucmine salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving iodinated aromatic compounds.
Biology: The compound is employed in imaging studies to visualize biological structures and processes.
Medicine: Its primary application is in diagnostic imaging, particularly in hepatobiliary imaging.
Industry: It is used in the development of new contrast agents and imaging technologies.
Mécanisme D'action
The mechanism of action of iotroxate methylglucmine salt involves its high iodine content, which enhances its radiopacity. When administered intravenously, the compound is preferentially excreted into the biliary system. This selective excretion allows for clear imaging of the hepatic and biliary ducts and gallbladder. The molecular targets include the biliary epithelial cells, where the compound accumulates, providing contrast during imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diatrizoate meglumine
- Iothalamate meglumine
- Iodipamide meglumine
Comparison
Iotroxate methylglucmine salt is unique due to its specific application in hepatobiliary imaging. While other compounds like diatrizoate meglumine and iothalamate meglumine are also used as contrast agents, they are more commonly employed in general vascular imaging. Iodipamide meglumine, on the other hand, is used for imaging the liver and gallbladder but does not provide the same level of detail as this compound.
Propriétés
Numéro CAS |
72704-51-9 |
|---|---|
Formule moléculaire |
C29H35I6N3O14 |
Poids moléculaire |
1411.0 g/mol |
Nom IUPAC |
2-[[2-[2-[2-[2-(2-carboxy-3,5,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-3,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)17(27)19(15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-16(22(35)36)10(24)6-12(26)18(20)28;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clé InChI |
DELCIEAGWBSQGH-WZTVWXICSA-N |
SMILES isomérique |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
SMILES canonique |
CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |
Numéros CAS associés |
68890-05-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

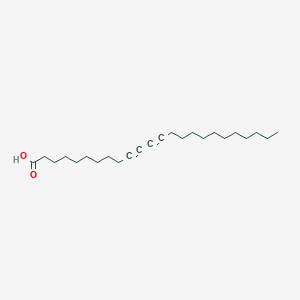
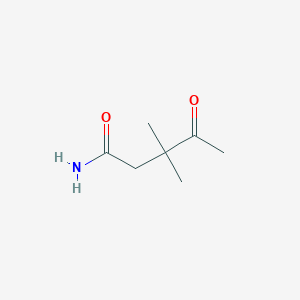

![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
